molecular formula C12H9FN4 B2612084 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1368386-57-5

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No. B2612084
CAS RN: 1368386-57-5
M. Wt: 228.23
InChI Key: QVMPAOGBARMJKJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyridine class of compounds and has shown promising results in scientific research.

Scientific Research Applications

Organic Chemistry Synthesis

This compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established .

Medicinal Chemistry

1,2,4-triazolo [1,5- a ]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science

These types of compounds have various applications in the material sciences fields . For example, 1,2,4-triazolo [1,5- a ]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time .

Agrochemistry

Compounds containing triazole have an important application value in agrochemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Antimicrobial Activity

Triazole compounds exhibit broad biological activities, such as antimicrobial . They form a variety of non-covalent bonds with enzymes and receptors, which can lead to these activities .

Anticancer Activity

Triazole compounds, including 1,2,4-triazolo [1,5- a ]pyridine, have shown anticancer activity . For example, Letrozole, anastrozole, and vorozole as anticancer drugs are very effective .

properties

IUPAC Name

2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMPAOGBARMJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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